Chelerythrine hydroxide

Vue d'ensemble

Description

Chelerythrine hydroxide is a benzophenanthridine alkaloid found in various plant species, including Chelidonium majus (greater celandine), Sanguinaria canadensis (bloodroot), and Macleaya cordata (plume poppy). It is known for its potent biological activities, including antibacterial, anti-inflammatory, and anticancer properties. This compound is a selective and cell-permeable inhibitor of protein kinase C, making it a valuable compound in biochemical research.

Mécanisme D'action

Target of Action

Chelerythrine hydroxide, also known as Helleritrine hydroxide, is a benzophenanthridine alkaloid . It primarily targets Protein Kinase C (PKC) and G-protein-coupled CB1 receptors . PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues . CB1 receptors are a type of G protein-coupled receptor which is involved in mediating various physiological processes including synaptic plasticity, learning, and memory .

Mode of Action

This compound acts as a potent, selective, and cell-permeable inhibitor of PKC in vitro . It inhibits the phosphorylation of HSF1 by inhibiting PKC, which blocks the nuclear migration and subsequent synthesis of hsp70, leading to reduced cell viability and activation of apoptotic machinery .

Biochemical Pathways

This compound affects several biochemical pathways. It has been shown to inhibit SERCA activity, leading to an accumulation of calcium ions in the cytoplasm . This forces an influx of calcium ions into the mitochondria, altering its normal activity and leading to apoptosis signaling . Other cellular transporters, like the PMCA, have also been shown to be negatively regulated by chelerythrine, preventing PMCA from effectively removing calcium ions from inside the cell .

Pharmacokinetics

Metabolic engineering of saccharomyces cerevisiae for chelerythrine biosynthesis has been performed . The biosynthesis pathway was optimized by examining the impact of multiple copies of each enzyme, especially P450s, on chelerythrine synthesis .

Result of Action

This compound has been shown to induce cytotoxicity in a dose-dependent manner . It increases the production of reactive oxygen species (ROS) and induces oxidative stress . Additionally, it triggers the loss of mitochondrial membrane potential, decreases the expression of mitochondrial complexes, upregulates the expression of Bax, CytC, and cleaved-PARP1 proteins, and the activities of caspase-9 and caspase-3, and downregulates the expression of Bcl-XL, and HO-1 proteins, finally resulting in cell apoptosis .

Action Environment

The action environment of this compound can influence its action, efficacy, and stability. For instance, the production of chelerythrine was significantly improved in yeast by applying a combinatorial engineering strategy . This underscores the potential of metabolic engineering and synthetic biology in revolutionizing natural product biosynthesis .

Analyse Biochimique

Biochemical Properties

Chelerythrine hydroxide plays a significant role in biochemical reactions, primarily through its inhibition of protein kinase C (PKC). PKC is a family of enzymes that phosphorylate serine and threonine residues in proteins, thereby regulating various cellular processes. This compound inhibits PKC by binding to its regulatory domain, preventing its activation and subsequent phosphorylation of target proteins . Additionally, this compound interacts with other biomolecules such as Bcl-2 family proteins, including BclXL and Bax, influencing apoptosis and autophagy .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound induces apoptosis in cancer cells by inhibiting PKC and disrupting mitochondrial function . It also affects cell signaling pathways such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses . Furthermore, this compound has been shown to induce autophagy in certain cell types, contributing to its potential therapeutic effects .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules and inhibition of key enzymes. This compound binds to the regulatory domain of PKC, preventing its activation and subsequent phosphorylation of target proteins . This inhibition disrupts downstream signaling pathways, leading to altered cellular responses. Additionally, this compound interacts with Bcl-2 family proteins, displacing Bax from BclXL and promoting apoptosis . It also inhibits the activity of SERCA (sarcoplasmic/endoplasmic reticulum Ca2+ ATPase), leading to increased cytoplasmic calcium levels and triggering apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, allowing for consistent experimental results . Prolonged exposure to this compound may lead to degradation and reduced efficacy. Long-term studies have demonstrated that this compound can induce sustained apoptosis and autophagy in certain cell types, highlighting its potential for therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can effectively inhibit PKC activity and induce apoptosis in cancer cells . Higher doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It inhibits PKC activity, leading to altered phosphorylation of target proteins and downstream signaling pathways . Additionally, this compound affects metabolic flux and metabolite levels by modulating key enzymes involved in cellular metabolism . These interactions contribute to its overall biochemical and cellular effects.

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is cell-permeable, allowing it to enter cells and interact with intracellular targets . This compound may also interact with transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These transport and distribution mechanisms play a crucial role in determining the compound’s efficacy and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. Studies have shown that this compound primarily localizes to the cytoplasm and mitochondria, where it exerts its effects on PKC and other biomolecules . The compound’s localization to specific compartments or organelles is influenced by targeting signals and post-translational modifications . Understanding the subcellular localization of this compound is crucial for elucidating its molecular mechanisms and optimizing its therapeutic applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Chelerythrine hydroxide can be synthesized through several synthetic routes. One common method involves the extraction of chelerythrine from plant sources, followed by chemical modification to obtain the hydroxide form. The extraction process typically involves solvent extraction using organic solvents such as methanol or ethanol. The extracted chelerythrine is then subjected to hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound often involves the use of biotechnological approaches. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has been employed to produce chelerythrine through heterologous expression of plant-derived enzymes. This method allows for the large-scale production of chelerythrine, which can then be converted to this compound through chemical modification.

Analyse Des Réactions Chimiques

Types of Reactions

Chelerythrine hydroxide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form chelerythrine oxide using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

Substitution: this compound can undergo substitution reactions with nucleophiles, resulting in the formation of substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents under controlled temperature and pH conditions.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.

Substitution: Nucleophiles such as amines or thiols; reactions are conducted in organic solvents like dichloromethane or acetonitrile.

Major Products Formed

Oxidation: Chelerythrine oxide

Reduction: Reduced chelerythrine derivatives

Substitution: Substituted chelerythrine derivatives

Applications De Recherche Scientifique

Anticancer Applications

Mechanism of Action

Chelerythrine hydroxide exhibits potent anticancer properties primarily through the inhibition of Protein Kinase C (PKC), which plays a crucial role in cell proliferation and survival. By acting as a competitive inhibitor of PKC, this compound disrupts downstream signaling pathways essential for cancer cell growth and survival .

Induction of Apoptosis

Research indicates that this compound can induce apoptosis in various cancer cell lines, including triple-negative breast cancer cells. The compound's ability to increase intracellular calcium levels leads to mitochondrial dysfunction and subsequent apoptotic signaling .

Case Study: Combination Therapies

In studies involving combination therapies, this compound has demonstrated the potential to sensitize cancer cells to conventional chemotherapy and radiotherapy. This synergistic effect enhances the efficacy of existing treatments, making it a valuable candidate for future clinical applications .

Neuroprotective Properties

Protection Against Neurotoxicity

Emerging research suggests that this compound may offer neuroprotective benefits, particularly in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect neuronal cells from death induced by oxidative stress and neurotoxins .

Cognitive Function Improvement

Animal model studies have indicated that this compound can improve cognitive function, suggesting its potential application in treating cognitive decline associated with aging or neurodegenerative conditions.

Anti-inflammatory Effects

Mechanism of Action

this compound exhibits broad-spectrum anti-inflammatory activity by modulating critical signaling pathways involved in inflammation. It regulates the expression of pro-inflammatory cytokines and inhibits the nuclear factor kappa-B (NF-κB) pathway, thereby reducing inflammation in various models .

Applications in COVID-19 Treatment

Recent studies have highlighted the potential use of this compound in treating COVID-19 due to its dual antiviral and anti-inflammatory properties. It regulates immune responses that can lead to hyper-inflammation, a significant concern in severe COVID-19 cases .

Cosmetic Applications

Topical Formulations

The unique properties of this compound have led to its exploration in cosmetic formulations. Its antibacterial and anti-inflammatory effects make it suitable for skincare products aimed at reducing acne and improving skin health .

| Application Area | Mechanism/Effect | Potential Products |

|---|---|---|

| Anticancer | PKC inhibition, apoptosis induction | Chemotherapy adjuvants |

| Neuroprotection | Protection against oxidative stress | Cognitive enhancers |

| Anti-inflammatory | Inhibition of NF-κB pathway | Anti-inflammatory creams |

| Cosmetic formulations | Antibacterial properties | Skincare products |

Comparaison Avec Des Composés Similaires

Chelerythrine hydroxide is structurally and functionally similar to other benzophenanthridine alkaloids, such as sanguinarine and berberine. it is unique in its potent and selective inhibition of protein kinase C. Unlike sanguinarine, which also exhibits antimicrobial properties, this compound has a more pronounced effect on protein kinase C activity. Berberine, on the other hand, is known for its broad-spectrum antimicrobial and anti-inflammatory activities but does not exhibit the same level of protein kinase C inhibition as this compound.

Similar Compounds

- Sanguinarine

- Berberine

- Chelidonine

Activité Biologique

Chelerythrine hydroxide, a derivative of chelerythrine, is a benzophenanthridine alkaloid known for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

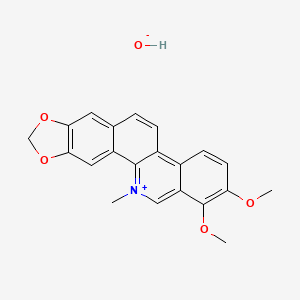

This compound is structurally related to chelerythrine chloride, which is recognized for its role as a protein kinase C (PKC) inhibitor. The molecular formula of chelerythrine is . Its chemical structure includes a complex arrangement that contributes to its biological activity.

Biological Activities

This compound exhibits a wide range of biological activities, including:

- Antitumor Effects : Chelerythrine has been shown to induce apoptosis in various cancer cell lines by inhibiting PKC and activating MAPK pathways. It effectively inhibits the binding of Bcl-XL to pro-apoptotic proteins, promoting cell death .

- Anti-inflammatory Properties : Research indicates that chelerythrine can modulate inflammatory responses by regulating key signaling pathways such as NF-κB and p38 MAPK. It reduces the production of inflammatory mediators like TNF-α and IL-6 in vitro and in vivo .

- Antimicrobial Activity : Chelerythrine exhibits antibacterial properties against a variety of pathogens, making it a candidate for developing new antimicrobial agents .

- Antiplatelet Activity : The compound has shown potential in inhibiting platelet aggregation, which could be beneficial in preventing thrombotic events .

The mechanisms through which chelerythrine exerts its biological effects are multifaceted:

- PKC Inhibition : Chelerythrine acts as a competitive inhibitor of PKC with an IC50 value of approximately 660 nM. This inhibition plays a crucial role in its antitumor and anti-inflammatory activities .

- Regulation of Signaling Pathways : It modulates various signaling pathways, including:

Pharmacokinetics

A pharmacokinetic study indicated that chelerythrine has a maximum concentration (Cmax) of 5.06 ng/ml with a half-life (T1/2) of approximately 2.82 hours when administered in vivo. The compound is metabolized primarily through reduction pathways in the liver .

Case Studies and Research Findings

Recent studies have provided valuable insights into the therapeutic potential of chelerythrine:

- Pulmonary Fibrosis Model :

- COVID-19 Treatment Potential :

- LPS-Induced Acute Lung Injury :

Summary Table of Biological Activities

Propriétés

IUPAC Name |

1,2-dimethoxy-12-methyl-[1,3]benzodioxolo[5,6-c]phenanthridin-12-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18NO4/c1-22-10-16-13(6-7-17(23-2)21(16)24-3)14-5-4-12-8-18-19(26-11-25-18)9-15(12)20(14)22/h4-10H,11H2,1-3H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLEJIEBFSOEYIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C(=C3C=CC(=C(C3=C1)OC)OC)C=CC4=CC5=C(C=C42)OCO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3895-92-9 (chloride), 478-03-5 (hydroxide) | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20861211 | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34316-15-9 | |

| Record name | Chelerythrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34316-15-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chelerythrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034316159 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chelerythrine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17024 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cheleritrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-dimethoxy-12-methyl[1,3]benzodioxolo[5,6-c]phenanthridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.194 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CHELERYTHRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3B045W6X0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.